3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine
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Overview
Description
3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine is a complex organic compound characterized by the presence of a piperidine ring attached to a phenoxymethyl group, which is further substituted with fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine typically involves multiple steps, starting with the preparation of the phenoxymethyl intermediate. This intermediate is synthesized by reacting 4-fluoro-2-trifluoromethyl-phenol with an appropriate alkylating agent under basic conditions. The resulting phenoxymethyl compound is then reacted with piperidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine is unique due to the combination of its piperidine ring and the specific substitution pattern on the phenoxymethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
3-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in its molecular structure often enhances the compound's lipophilicity, metabolic stability, and overall biological activity compared to non-fluorinated analogs. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅F₄NO, with a molecular weight of approximately 277.26 g/mol. Its structure includes a piperidine ring substituted with a phenoxymethyl group that contains both trifluoromethyl and fluorine substituents. These features contribute to its unique chemical reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅F₄NO |
Molecular Weight | 277.26 g/mol |
Key Functional Groups | Piperidine, Phenoxymethyl, Trifluoromethyl |
Preliminary studies suggest that this compound may function as a norepinephrine reuptake inhibitor (NRI) . This mechanism is particularly relevant for conditions such as depression and attention deficit hyperactivity disorder (ADHD), where modulation of norepinephrine levels can lead to improved symptoms. The trifluoromethyl group enhances the compound's interaction with neurotransmitter transporters, potentially increasing its efficacy as an NRI.
Antidepressant Potential
Research indicates that compounds with similar structures to this compound exhibit significant antidepressant activity. For instance, studies have shown that fluorinated piperidine derivatives can effectively inhibit norepinephrine reuptake, leading to increased levels of norepinephrine in the synaptic cleft, which is beneficial for treating depressive disorders .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to bind selectively to norepinephrine transporters. Binding affinity studies reveal that the presence of fluorine atoms significantly enhances the binding interactions compared to non-fluorinated counterparts.
Case Studies
- Study on Antidepressant Activity : A study evaluated several piperidine derivatives for their antidepressant effects. Among them, this compound showed promising results with an IC50 value indicating effective inhibition of norepinephrine reuptake .
- Cancer Cell Line Screening : The compound was also screened against various cancer cell lines as part of a broader investigation into trifluoromethylated compounds' anticancer properties. Results indicated selective cytotoxicity against leukemia and lung cancer cell lines, suggesting potential applications in cancer therapy .
Pharmacokinetics
The incorporation of fluorine into drug molecules often leads to enhanced pharmacokinetic properties, including improved bioavailability and metabolic stability. Studies have shown that the trifluoromethyl group can reduce oxidative metabolism, thereby prolonging the compound's action in vivo .
Properties
IUPAC Name |
3-[[4-fluoro-2-(trifluoromethyl)phenoxy]methyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4NO/c14-10-3-4-12(11(6-10)13(15,16)17)19-8-9-2-1-5-18-7-9/h3-4,6,9,18H,1-2,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAMGCITXSLJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.